N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex benzamide derivative featuring a benzamide core linked to a substituted imidazole ring. The imidazole moiety is functionalized with a sulfanyl group connected to a carbamoyl methyl group, which is further substituted with a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2S/c1-18-7-10-21(15-23(18)27)30-24(32)17-34-26-28-13-14-31(26)22-11-8-20(9-12-22)25(33)29-16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKAAFHLVPEGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or imidazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluoromethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9])
- Structural Features : These triazole derivatives () share fluorinated aryl groups (2,4-difluorophenyl) and sulfonyl linkages, contrasting with the target compound’s imidazole-sulfanyl-carbamoyl motif.
- Synthesis : Synthesized via cyclization of hydrazinecarbothioamides under alkaline conditions, followed by tautomerization to thione forms .
- Key Spectral Data :
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)
- Structural Features : This compound () contains a benzamide-imidazole core but replaces the sulfanyl-carbamoyl group with a 3,4-difluorophenyl ureido moiety.
Functional Group Variations and Pharmacological Implications
Sulfanyl vs. Sulfonyl Linkages
- Target Compound : The sulfanyl group (-S-) in the carbamoyl methyl side chain may confer moderate electron-donating effects and flexibility, influencing binding kinetics.
Fluorination Patterns
- Target Compound : A single 3-fluoro-4-methylphenyl group balances lipophilicity and steric bulk, optimizing bioavailability.
- Triazole Derivatives : 2,4-Difluorophenyl groups enhance electronegativity and π-π stacking but may increase toxicity risks .
- Pesticide Analogues () : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) use trifluoromethyl groups for agrochemical efficacy, highlighting divergent applications of fluorinated benzamides .
Biological Activity
N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure features a benzamide moiety, an imidazole ring, and a fluorinated aromatic group, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through the modulation of protein kinase activity. Protein kinases play vital roles in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis .
Structure-Activity Relationships (SAR)
Key Findings:
- Imidazole Ring : The presence of the imidazole ring is essential for the cytotoxic activity observed in related compounds. Variations in substituents on this ring can significantly alter potency and selectivity against cancer cells .
- Fluorinated Aromatic Substituents : The introduction of fluorine atoms in the aromatic rings enhances lipophilicity and may improve binding affinity to target proteins, thus increasing biological activity .
- Benzamide Moiety : The benzamide structure contributes to the inhibition of specific enzymes involved in tumor growth, suggesting that modifications to this part of the molecule could enhance efficacy .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| Cytotoxicity (e.g., A431 cells) | 1.98 ± 1.22 | |
| Protein Kinase Inhibition | 0.5 - 5 | |
| Antimicrobial Activity | Variable |
Case Study 1: Cancer Cell Line Testing
In a study involving various cancer cell lines, this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Enzyme Modulation
Another study focused on the compound's ability to inhibit specific protein kinases involved in signaling pathways associated with cancer progression. The results demonstrated that modifications to the imidazole group could enhance inhibitory potency, leading to decreased cell viability in treated samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
